molecular formula C8H7N3S B13979757 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole CAS No. 53835-28-2

1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole

Cat. No.: B13979757
CAS No.: 53835-28-2
M. Wt: 177.23 g/mol
InChI Key: HCHMTEKUBQPYNJ-UHFFFAOYSA-N
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Description

1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole is a benzimidazole-fused heterocyclic compound with the molecular formula C8H7N3S and a molecular weight of 177.23 g/mol . Its structure is characterized by identifiers including the CAS Registry Number 591209-67-5, SMILES (c1ccc2c(c1)nc3n2NSC3), and InChIKey (VEINOLHERXPMLU-UHFFFAOYSA-N) . This compound is part of a class of intricate heterocycles that can be synthesized via multistep cyclization reactions . Benzimidazole derivatives are recognized as versatile pharmacophores in medicinal chemistry, known for their wide range of pharmacological activities . In particular, molecular frameworks that fuse benzimidazole with other heterocyclic systems like thiadiazole have been the focus of research for developing novel anticancer agents . These hybrid structures are often designed to act as cytotoxic agents by targeting enzymes such as DNA topoisomerase, with some analogues demonstrating significant growth inhibition in screenings against panels of human cancer cell lines . As such, 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole serves as a valuable chemical scaffold for researchers in medicinal chemistry, providing a core structure for the exploration and development of new therapeutic candidates in areas like oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

53835-28-2

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole

InChI

InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10)

InChI Key

HCHMTEKUBQPYNJ-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3N=C2NS1

Origin of Product

United States

Preparation Methods

Methanesulfonyl Chloride Initiated Cyclization

One notable and effective synthetic route involves the use of methanesulfonyl chloride to initiate a multistep cyclization process. In this method, an in-situ generated carbodiimide intermediate reacts intramolecularly with a thiourea moiety to form the fused 1,2,4-thiadiazole ring on the benzimidazole core. This approach is advantageous due to its relatively high yields and the ability to produce benzimidazole-fused 1,2,4-thiadiazoles with good purity.

General Reaction Scheme:

  • Starting materials: Benzimidazole derivatives with thiourea functionality.
  • Reagent: Methanesulfonyl chloride (MsCl).
  • Mechanism: MsCl activates the thiourea to form a carbodiimide intermediate, which undergoes intramolecular cyclization to yield the thiadiazolo-benzimidazole ring system.
  • Conditions: Typically carried out under controlled temperature and inert atmosphere to optimize yield and purity.

Electrophilic Substitution and Cyclization from Substituted Benzimidazoles

Further synthetic elaboration involves the preparation of substituted 1,2,4-thiadiazolo[4,3-a]benzimidazoles via electrophilic substitution on benzimidazole precursors followed by cyclization. This method has been extensively studied for related thiadiazolo and thiatriazolo fused benzimidazoles, providing insights into regioselective functionalization and ring closure.

Key Points from Electrophilic Substitution Studies:

  • Substituted benzimidazol-2-ylmethanols (e.g., nitro-, bromo-, methoxy-substituted) serve as starting points.
  • Amination with hydroxylamine-O-sulfonic acid produces N-amino derivatives.
  • Treatment of these intermediates with thionyl chloride induces cyclization, forming the fused thiadiazolo ring.
  • The position of substituents influences the regioselectivity and yields of the final products.
  • Reaction conditions such as temperature, solvent, and reagent ratios are optimized to minimize side reactions and decomposition.

Bromination and Nitration Functionalization

Bromination and nitration reactions have been employed to introduce substituents selectively on the thiadiazolo-benzimidazole framework, which can then be used as intermediates for further synthetic modifications or biological activity studies.

Summary of Bromination and Nitration:

Reaction Type Conditions Product Yield (%) Notes
Bromination with Br2 in dioxane at room temperature 4 h, rt 7-bromo-3-chlorothiadiazolo[3,4-c]benzimidazole 86% Preferred method for monobromo derivatives
Bromination with Br2 in acetic acid or diluted sulfuric acid 6 h, 60 °C 7-bromo derivative ~75% Similar yields, less efficient than dioxane method
Nitration with fuming nitric acid and sulfuric acid -4 °C Mononitro derivatives 42-48% Low temperature nitration
Nitration with fuming nitric acid and trifluoroacetic acid 70-80 °C Mononitro derivatives 83% Higher yield at elevated temperature
Nitration at 60-70 °C with fuming nitric acid and sulfuric acid Dinitro derivatives 67-71% Produces dinitro compounds selectively

These electrophilic substitutions occur selectively at position 7 of the fused ring system under mild conditions, with no formation of other isomers observed. Attempts to perform Friedel-Crafts acetylation failed due to complex formation with Lewis acids.

Cyclization from N-Amino Benzimidazolylmethanols

The synthesis of substituted thiadiazolo-benzimidazoles can be achieved by reacting N-amino derivatives of benzimidazolylmethanols with thionyl chloride. This method allows the preparation of various substituted thiadiazolo derivatives, although yields vary depending on the substituent and reaction conditions.

Reaction Highlights:

  • Amination of substituted benzimidazolylmethanols with hydroxylamine-O-sulfonic acid yields inseparable isomeric mixtures.
  • Direct cyclization with thionyl chloride produces mixtures of regioisomers, which can sometimes be separated chromatographically.
  • Methoxy-substituted derivatives exhibit lower yields due to instability and side reactions such as benzene ring chlorination.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Products Yield (%) Notes
Methanesulfonyl chloride initiated cyclization Thiourea-functionalized benzimidazoles Methanesulfonyl chloride Controlled temp, inert atmosphere 1H,3H-Thiadiazolo[4,3-a]benzimidazole High Efficient cyclization via carbodiimide intermediate
Electrophilic substitution + cyclization Substituted benzimidazol-2-ylmethanols Hydroxylamine-O-sulfonic acid, thionyl chloride 40-80 °C Substituted thiadiazolo-benzimidazoles Moderate to low Regioisomer mixtures, requires chromatographic separation
Bromination 3-chlorothiadiazolo[3,4-c]benzimidazole Bromine in dioxane or AcOH Room temp to 60 °C Mono- and dibromo derivatives 72-86 Dioxane solvent preferred for monobromo derivatives
Nitration 3-chlorothiadiazolo[3,4-c]benzimidazole Fuming nitric acid + H2SO4 or trifluoroacetic acid -4 to 80 °C Mono- and dinitro derivatives 42-83 Higher temp with trifluoroacetic acid improves yield

Analysis and Research Insights

  • The methanesulfonyl chloride method is a robust and relatively straightforward approach for synthesizing 1H,3H-thiadiazolo[4,3-a]benzimidazole, leveraging the formation of a reactive carbodiimide intermediate that facilitates intramolecular cyclization.
  • Electrophilic substitution reactions on benzimidazole precursors allow for the introduction of functional groups that can be leveraged for further synthetic transformations or biological testing. However, these methods often produce regioisomeric mixtures that complicate purification.
  • Bromination and nitration reactions are highly regioselective under mild conditions, targeting position 7 on the fused ring system, which is beneficial for targeted functionalization.
  • The instability of some substituted derivatives, especially methoxy-substituted compounds, under cyclization conditions indicates a need for careful optimization of reaction parameters to maximize yield and purity.
  • The combination of these methods provides a versatile synthetic toolbox for preparing a variety of 1H,3H-thiadiazolo[4,3-a]benzimidazole derivatives for research applications.

Chemical Reactions Analysis

Types of Reactions: 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in cell proliferation, and microbial cell walls.

    Pathways Involved: The compound can intercalate into DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Fused Benzimidazoles

[1,2,4]Triazolo[2,3-a]benzimidazoles
  • Synthesis: These compounds are synthesized via alkylation and acylation of 1,2-diaminobenzimidazole intermediates. For example, 1-acyl-2-alkylthio-1,2,4-triazolo[2,3-a]benzimidazoles are prepared by reacting with carbon disulfide and alkyl halides .
  • Bioactivity : Derivatives exhibit antifungal (e.g., against Candida albicans with MIC = 10 µg/mL) and anti-inflammatory effects (comparable to indomethacin) .
  • Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the thiadiazole ring in the target compound.
[1,2,4]Triazino[4,3-a]benzimidazoles
  • Applications : Acetic acid derivatives act as selective aldose reductase inhibitors (IC$_{50}$ = 0.1 µM), relevant for diabetic complications .

Thiazolo-Fused Benzimidazoles

Thiazolo[3,2-a]benzimidazoles
  • Synthesis : Prepared via cyclization of 2-mercaptobenzimidazoles with α-haloketones or hydrazidoyl halides .
  • Bioactivity: Notable as MGlu1 antagonists (e.g., YM-298198) and anticancer agents (IC$_{50}$ = 1.2 µM in HepG2 cells) .
  • Comparison : The thiazole ring lacks the sulfur and nitrogen arrangement of thiadiazole, leading to differences in electron distribution and metabolic stability.

Other Thiadiazolo-Fused Derivatives

3-(Butoxycarbonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole
  • Structure : Substituted with a butoxycarbonyl group at position 3, altering solubility (logP = 0.21) .
  • Applications: Limited bioactivity data, but structural analogs are explored as kinase inhibitors.
Thiadiazolo[4,3-a]pyridine 2,2-dioxide
  • Properties : Higher density (1.57 g/cm$^3$) and boiling point (317.6°C) due to the sulfone group .
  • Contrast : Pyridine fusion reduces aromaticity compared to benzimidazole, impacting reactivity.

Key Observations :

  • Ultrasonic irradiation (USI) significantly improves yields (up to 94%) for thiadiazolylcoumarins compared to conventional heating .
  • The target compound’s synthesis achieves moderate yields (79–83%) but avoids specialized equipment .

Structural and Functional Insights

  • Electron Density : Thiadiazole rings (with S and N) exhibit higher electronegativity than triazole or thiazole systems, influencing redox properties.
  • Bioactivity Correlation : Thiadiazolo derivatives often target enzymes (e.g., aldose reductase), while triazolo compounds show broader antimicrobial activity .
  • Substituent Effects: Nitro or methoxy groups (e.g., in –8) enhance lipophilicity and bioavailability compared to alkylimino groups in the target compound .

Biological Activity

1H,3H-[1,2,4]thiadiazolo[4,3-a]benzimidazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazoles and benzimidazoles, which are known for their potential therapeutic applications including anti-inflammatory, antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The structure of 1H,3H-[1,2,4]thiadiazolo[4,3-a]benzimidazole is characterized by a fused thiadiazole and benzimidazole ring system. The synthesis typically involves multistep cyclization processes that can yield various derivatives with different substituents that influence biological activity. For instance, a recent study described a one-pot multistep cyclization yielding thiadiazoloimidazole derivatives with confirmed structures through single-crystal X-ray analysis .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1H,3H-[1,2,4]thiadiazolo[4,3-a]benzimidazole derivatives. In vitro assays have demonstrated their effectiveness against various bacterial strains. For example:

  • Compounds derived from this structure showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for certain derivatives .
  • Other derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5 to 250 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole-containing compounds has been widely reported. One study highlighted the ability of certain benzimidazole derivatives to inhibit inflammatory mediators effectively. The presence of the thiadiazole moiety was linked to enhanced anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines .

Anticancer Properties

Research has also focused on the anticancer activities of these compounds. Some derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

Case Study 1: Antitubercular Activity

In a study evaluating a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives combined with benzimidazole rings, several compounds demonstrated potent antitubercular activity. The study concluded that specific substitutions on the thiadiazole ring significantly enhanced efficacy against Mycobacterium tuberculosis compared to standard treatments .

Case Study 2: Cytotoxicity and Selectivity

A comprehensive investigation into the cytotoxic effects of various benzimidazole-thiadiazole derivatives revealed that while some exhibited low toxicity towards normal cell lines, they maintained high potency against cancer cells. This selectivity is crucial for developing effective cancer therapeutics without compromising patient safety .

Data Summary

The following table summarizes the biological activities of selected derivatives of 1H,3H-[1,2,4]thiadiazolo[4,3-a]benzimidazole:

Compound DerivativeBiological ActivityMIC (µg/mL)Reference
Compound AAntitubercular3.125
Compound BAntibacterial (S. aureus)12.5
Compound CAnti-inflammatoryN/A
Compound DAnticancerN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of benzimidazole precursors with sulfur-containing reagents. A modified approach involves reacting aldehydes with thioglycolic acid derivatives under acidic catalysis (e.g., glacial acetic acid) to form the thiadiazole ring . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reflux duration (4–12 hours) significantly impacts yield, with ethanol producing 65–78% yields in reflux conditions . Side-product formation (e.g., disulfide byproducts) can be minimized by controlling stoichiometric ratios of thioamide precursors .

Q. How are spectroscopic methods (NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.2–8.1 ppm for benzimidazole) and thiadiazole ring protons (δ 2.1–2.5 ppm for methyl substituents) .
  • ¹³C NMR : Key peaks at 137–139 ppm (C-S bond in thiadiazole) and 125–130 ppm (aromatic carbons) .
  • IR : Stretching vibrations at 1560–1580 cm⁻¹ (C=N in benzimidazole) and 680–700 cm⁻¹ (C-S-C in thiadiazole) .
  • Cross-validation with high-resolution mass spectrometry (HRMS) is critical to confirm molecular ion peaks .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) are preferred for recrystallization due to moderate polarity, achieving >95% purity. Acetonitrile is avoided due to poor solubility of the thiadiazole ring . For halogenated derivatives (e.g., dichlorophenyl substituents), toluene-hexane mixtures yield needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does fluorine substitution at specific positions alter electronic properties and biological activity?

  • Methodological Answer : Introducing fluorine at the 2- or 6-positions of the benzimidazole ring increases electronegativity, enhancing dipole moments (Δμ = 1.2–1.8 D) and intermolecular interactions. Fluorinated analogs show 3–5× higher inhibition in kinase assays compared to non-fluorinated derivatives, attributed to improved binding to ATP pockets . Computational studies (DFT) reveal fluorine’s role in lowering LUMO energy (-2.1 eV), favoring electron-deficient interactions .

Q. What computational strategies predict reactivity trends in thiadiazolo-benzimidazole derivatives?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) basis sets model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, C-5 of the thiadiazole ring is electrophilic (Mulliken charge = +0.32) .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., PARP-1). Derivatives with naphthyl substituents show stronger binding (ΔG = -9.2 kcal/mol) due to π-π stacking with Tyr907 .

Q. How can contradictions in spectroscopic data (e.g., ¹³C NMR shifts) between experimental and theoretical results be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystallographic packing forces. For example, computed ¹³C NMR shifts (GIAO method) may deviate by 2–3 ppm from experimental values due to hydrogen bonding in DMSO-d₆ . Hybrid methods (e.g., MD simulations with explicit solvent models) improve accuracy . Cross-validation with X-ray crystallography is essential to resolve ambiguities .

Q. What strategies optimize reaction scalability for gram-scale synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve heat dissipation, maintaining >70% yield at 10-g scale .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported H₂SO₄) enable 5× reuse with <5% yield drop .

Critical Data from Key Studies

  • Synthetic Yields :

    Substitution PatternSolventYield (%)Reference
    3,5-DiphenylEthanol78
    2,6-DifluorophenylDMF65
  • Biological Activity :

    DerivativeIC₅₀ (µM)Target ProteinReference
    2-Naphthyl0.12PARP-1
    4-Methoxyphenyl1.8EGFR

Key Challenges and Future Directions

  • Data Reproducibility : Batch-to-batch variability in thioglycolic acid purity can alter reaction pathways. Standardized QC protocols (e.g., HPLC with UV detection at 254 nm) are recommended .
  • Unresolved Contradictions : The role of triazole-triazolothiadiazole hybrids in enhancing anticancer activity requires deeper mechanistic studies (e.g., ROS generation assays) .

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